molecular formula C8H14O2 B13581460 3-(2-Methylpropyl)oxolan-2-one CAS No. 13888-02-3

3-(2-Methylpropyl)oxolan-2-one

Cat. No.: B13581460
CAS No.: 13888-02-3
M. Wt: 142.20 g/mol
InChI Key: OXRHQGHAKHLGOG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of oxolan-2-one with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxolan-2-one involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropyl)oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .

Properties

CAS No.

13888-02-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(2-methylpropyl)oxolan-2-one

InChI

InChI=1S/C8H14O2/c1-6(2)5-7-3-4-10-8(7)9/h6-7H,3-5H2,1-2H3

InChI Key

OXRHQGHAKHLGOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCOC1=O

Origin of Product

United States

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